molecular formula C12H16ClN3O2 B1392993 tert-Butyl 2-(amino(2-chlorophenyl)methylene)hydrazinecarboxylate CAS No. 1053655-85-8

tert-Butyl 2-(amino(2-chlorophenyl)methylene)hydrazinecarboxylate

Cat. No.: B1392993
CAS No.: 1053655-85-8
M. Wt: 269.73 g/mol
InChI Key: CIJMJRNJNIGRNM-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(amino(2-chlorophenyl)methylene)hydrazinecarboxylate is a useful research compound. Its molecular formula is C12H16ClN3O2 and its molecular weight is 269.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : A study by Xia Zou involved the synthesis of a compound similar to tert-Butyl 2-(amino(2-chlorophenyl)methylene)hydrazinecarboxylate, focusing on its crystal structure determined by X-ray diffraction. This research is essential for understanding the molecular configuration and potential applications of such compounds (Zou, 2001).

  • Creation of Analogs and Derivatives : Research by Sting and Seebach discussed synthesizing derivatives from similar compounds, providing insight into the versatility and adaptability of this compound in creating various analogs (Sting & Seebach, 1996).

  • Potential as Mcl-1 Antagonists : A study by Bhat et al. synthesized compounds related to this compound and evaluated them as potential Mcl-1 antagonists, indicating their possible use in therapeutic applications (Bhat et al., 2019).

  • Hexahydropyrrolo Synthesis : Research by Obreza and Urleb involved the synthesis of hexahydropyrrolo and related compounds using tert-butyl 1-hydrazinecarboxylate, highlighting the compound's role in synthesizing complex heterocycles (Obreza & Urleb, 2003).

  • Synthesis of Fluoroalkyl-Substituted Compounds : Iminov et al. demonstrated the synthesis of fluorinated pyrazole-4-carboxylic acids using tert-butyl 3-(methylamino)but-2-enoate, showcasing the potential for creating fluorinated derivatives (Iminov et al., 2015).

  • Insecticide Development : Oikawa et al. studied the larvicidal activity of derivatives of tert-butyl compounds against rice stem borers, indicating the compound's potential in developing agricultural insecticides (Oikawa et al., 1994).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 2-(amino(2-chlorophenyl)methylene)hydrazinecarboxylate involves the reaction between tert-butyl hydrazinecarboxylate and 2-chlorobenzaldehyde in the presence of a catalyst and solvent.", "Starting Materials": [ "tert-butyl hydrazinecarboxylate", "2-chlorobenzaldehyde", "catalyst", "solvent" ], "Reaction": [ "Add tert-butyl hydrazinecarboxylate and 2-chlorobenzaldehyde to a reaction flask.", "Add a catalyst to the reaction mixture.", "Add a solvent to the reaction mixture and stir the mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the reaction mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure.", "Purify the crude product by recrystallization or column chromatography.", "Obtain tert-Butyl 2-(amino(2-chlorophenyl)methylene)hydrazinecarboxylate as a white solid." ] }

CAS No.

1053655-85-8

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

tert-butyl N-[(E)-[amino-(2-chlorophenyl)methylidene]amino]carbamate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-15-10(14)8-6-4-5-7-9(8)13/h4-7H,1-3H3,(H2,14,15)(H,16,17)

InChI Key

CIJMJRNJNIGRNM-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\C1=CC=CC=C1Cl)/N

SMILES

CC(C)(C)OC(=O)NN=C(C1=CC=CC=C1Cl)N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC=CC=C1Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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